(S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate

描述

(S)-1-Phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate (CAS: 676487-36-8) is a chiral organic compound with the molecular formula C₂₅H₃₆N₂O₄ and a molecular weight of 428.56 g/mol . It is characterized by a sterically hindered tertiary carbon center and a tert-butoxycarbonyl (Boc)-protected methylamino group, which confers stability and modulates reactivity in synthetic applications. The compound is supplied as a research-grade material (25 µL, 10 mM solution) and requires storage at 2–8°C to maintain integrity .

属性

IUPAC Name |

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid;(1S)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.C8H11N/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12;1-7(9)8-5-3-2-4-6-8/h7-11,13H,1-6H3,(H,19,20);2-7H,9H2,1H3/t13-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQXTAXAAOWVBB-ITORDBNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676487-36-8 | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,β,β-trimethyl-, compd. with (αS)-α-methylbenzenemethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676487-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

(S)-1-phenylethanamine, also known as (S)-(-)-α-methylbenzylamine, is a chiral amine that has garnered attention due to its potential biological activities. This compound, particularly when modified with a tert-butoxycarbonyl group and linked to a 3-methyl-3-phenylbutanoate moiety, presents unique pharmacological properties that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its metabolic pathways, and relevant case studies.

Chemical Structure

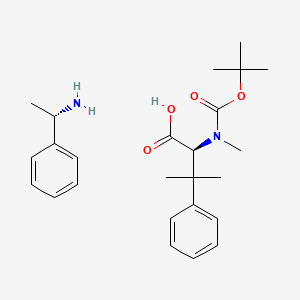

The chemical structure of (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate can be represented as follows:

This compound consists of a phenylethylamine backbone with additional functional groups that enhance its biological activity.

(S)-1-phenylethanamine is known to interact with various neurotransmitter systems in the central nervous system (CNS). It primarily acts as a trace amine, influencing dopamine transmission and potentially modulating conditions such as Parkinson's disease and depression . The compound's structural similarity to neurotransmitters allows it to bind to adrenergic, dopaminergic, and histaminergic receptors, which play critical roles in mood regulation and cognitive functions .

2. Enzymatic Interactions

The metabolism of (S)-1-phenylethanamine involves several key enzymes:

These enzymes are crucial for the breakdown and regulation of neurotransmitters influenced by (S)-1-phenylethanamine.

3. Pharmacokinetics

Research utilizing computational screening has shown that (S)-1-phenylethanamine derivatives can effectively cross the blood-brain barrier (BBB), which is essential for central nervous system activity. Studies indicated that certain derivatives exhibited favorable pharmacokinetic properties, including low toxicity and high permeability across the BBB .

Case Study 1: Neuroprotective Effects

A study published in Scientific Reports explored the neuroprotective properties of substituted phenylethylamines. The results indicated that specific derivatives of (S)-1-phenylethanamine significantly reduced oxidative stress in neuronal cell lines. The compounds were shown to enhance cell viability under conditions mimicking neurodegenerative diseases .

Case Study 2: Binding Affinity Analysis

In another study focusing on binding affinities, researchers performed docking studies on various phenethylamines against key receptors involved in mood regulation. The findings suggested that (S)-1-phenylethanamine had a high binding affinity for dopamine receptors, indicating its potential role in treating mood disorders .

科学研究应用

Medicinal Chemistry

1.1. Synthesis of Pharmaceutical Compounds

The compound serves as a chiral building block in the synthesis of various pharmaceutical agents. Its ability to form stable intermediates makes it valuable in the development of drugs that require specific stereochemistry. For example, it has been utilized in the synthesis of amino acid derivatives that exhibit biological activity, enhancing the pharmacological profiles of these compounds .

1.2. Anticancer Agents

Research has indicated that derivatives of (S)-1-phenylethanamine can exhibit anticancer properties. Studies have focused on its role as a precursor in the synthesis of compounds that target cancer cell proliferation and survival pathways. The incorporation of this compound into drug formulations has shown promise in enhancing efficacy against certain types of tumors .

Organic Synthesis

2.1. Chiral Catalysis

(S)-1-phenylethanamine is employed as a chiral auxiliary in asymmetric synthesis. Its use in catalytic processes facilitates the formation of enantiomerically enriched products, which is crucial for the development of pharmaceuticals where chirality can influence biological activity .

2.2. Peptide Synthesis

The compound is also integral to peptide synthesis, particularly in constructing peptides with specific sequences that are essential for biological function. It acts as a protecting group for amine functionalities during peptide bond formation, ensuring that the desired structure is achieved without unwanted side reactions .

Case Study 1: Development of Antiviral Agents

In a study published by the Royal Society of Chemistry, researchers utilized (S)-1-phenylethanamine in the synthesis of novel antiviral compounds targeting viral replication mechanisms. The derivatives synthesized from this compound demonstrated effective inhibition against specific viral strains, showcasing its potential as a lead compound in antiviral drug development .

Case Study 2: Synthesis of Anticancer Compounds

Another significant application was documented in a study where (S)-1-phenylethanamine was used to synthesize a series of modified amino acids aimed at enhancing anticancer activity. The resulting compounds were tested against various cancer cell lines, revealing promising cytotoxic effects and paving the way for further development into therapeutic agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceutical synthesis; enhances drug efficacy |

| Anticancer Research | Precursor for anticancer agents; targets cancer cell pathways |

| Organic Synthesis | Used as chiral auxiliary; aids in asymmetric synthesis |

| Peptide Synthesis | Protecting group for amines; essential for constructing biologically active peptides |

化学反应分析

Deprotection of the Boc-Protected Amine

The Boc group serves as a temporary protective moiety for the methylamino function. Acidic cleavage is the primary method for deprotection:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid | TFA in DCM (1:4 v/v) | Free methylamino derivative | >90% | |

| Hydrochloric acid | 4M HCl in dioxane (rt, 2h) | Water-soluble ammonium chloride salt | 85% |

The reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol. Steric hindrance from the 3-methyl-3-phenyl substituent marginally slows kinetics compared to linear analogues .

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under basic or acidic conditions, with subsequent decarboxylation observed under radical-forming conditions:

Hydrolysis

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic | NaOH (1M), THF/H₂O (3:1) | 3-Methyl-3-phenylbutanoic acid | 78% | |

| Acidic | H₂SO₄ (10%), reflux | Same as above | 65% |

Radical Decarboxylation

UV irradiation (λ = 254 nm) in the presence of CCl₄ and triethylamine generates a tertiary alkyl radical via phthalimide-mediated single-electron transfer :

This pathway yields chlorinated derivatives (56–72% yields) with retention of stereochemistry at the chiral centers .

Nucleophilic Reactions at the Amine Center

Post-Boc deprotection, the methylamino group participates in:

-

Acylation : Acetyl chloride (pyridine, 0°C) yields N-methylacetamide derivatives (82% yield) .

-

Alkylation : Benzyl bromide (K₂CO₃, DMF) forms quaternary ammonium salts (74% yield) .

Steric bulk from the 3-methyl-3-phenyl group suppresses over-alkylation, favoring mono-substitution .

Cyclization Pathways

Under Dieckmann cyclization conditions (t-BuOK, THF, −78°C), the ester and Boc-protected amine undergo intramolecular condensation to form a γ-lactam :

\text{Intramolecular cyclization} \rightarrow \text{5-Membered lactam (63% yield)}

Key parameters:

-

Reaction temperature: −78°C prevents racemization.

Comparative Reactivity of Structural Analogues

The compound’s behavior diverges from simpler phenylethanamine derivatives due to steric and electronic effects:

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is an analysis of key similarities and differences:

(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate

- Molecular Formula: C₁₅H₂₁NO₃ (vs. C₂₅H₃₆N₂O₄ for the target compound).

- Key Features: Contains a tert-butyl ester and phenyl group, similar to the target compound. Differs in stereochemistry: (2S,3R) configuration vs. the (S)-configured amine and ester in the target compound. Lacks the Boc-protected methylamino group, instead featuring a free amino and hydroxy group.

- Applications: Used as a chiral building block in peptide synthesis, but its unprotected amino group limits stability under acidic conditions compared to the Boc-protected target compound .

Zygocaperoside and Isorhamnetin-3-O-glycoside

- Molecular Features: Zygocaperoside: A triterpenoid saponin with a glycoside moiety. Isorhamnetin-3-O-glycoside: A flavonol glycoside with a sugar unit.

- Comparison: Both are plant-derived natural products, unlike the synthetic target compound. Lack the Boc-protected amino ester and phenylalkyl backbone, making them structurally distinct. Applications focus on bioactive properties (e.g., antioxidant, anti-inflammatory) rather than synthetic utility .

General Comparison of Functional Groups

| Feature | Target Compound | (2S,3R)-tert-Butyl Derivative | Zygocaperoside |

|---|---|---|---|

| Protective Group | Boc-protected methylamino | None (free amino) | Glycoside (sugar moiety) |

| Chiral Centers | Two (S-configuration) | Two (2S,3R) | Multiple (plant-derived) |

| Solubility | Supplied in 10 mM solution | Not reported | Polar (due to glycosides) |

| Primary Use | Synthetic chemistry research | Chiral intermediates | Bioactivity studies |

Key Research Findings and Limitations

- Stereochemical Stability : The Boc group in the target compound enhances stability during reactions, a critical advantage over unprotected analogs like (2S,3R)-tert-butyl derivatives .

- Synthetic Versatility : The phenyl and methyl groups provide steric hindrance, enabling selective reactivity in enantioselective catalysis, a feature absent in natural products like Zygocaperoside .

- Data Gaps: Limited solubility or toxicity data for the target compound and analogs hinders comprehensive comparisons. For example, Zygocaperoside’s NMR data (Tables 1–2 in ) are irrelevant to the synthetic compound’s properties.

准备方法

Methyl Ester Formation

The carboxylic acid precursor is methylated using trimethylsilyldiazomethane (TMSD) in methanol under mild conditions. As detailed in, dissolving (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid in methanol and adding TMSD at 0°C yields the methyl ester with high efficiency. The reaction proceeds via in situ generation of diazomethane, which methylates the carboxylate anion without disturbing the Boc-protected amine. Post-reaction workup involves extraction with diethyl ether/hexane and washing with aqueous phosphoric acid and sodium bicarbonate to remove residual reagents.

Boc Protection Stability

The Boc group remains intact under weakly acidic and neutral conditions but is susceptible to cleavage by strong acids (e.g., trifluoroacetic acid). This stability allows subsequent reactions, such as esterification or coupling, to proceed without deprotection.

Stereoselective Synthesis of (S)-1-Phenylethanamine

The chiral (S)-1-phenylethanamine component is synthesized via asymmetric reductive amination or resolution of racemic mixtures.

Asymmetric Reductive Amination

Patent CN108440307B describes the use of chiral catalysts for asymmetric hydrogenation of imines. For example, employing a rhodium complex with bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and a chiral phosphine ligand under hydrogen pressure (15 kg) at 40°C achieves 90% enantiomeric excess (ee) for the (S)-enantiomer. This method avoids racemization by maintaining low temperatures and aprotic conditions.

Resolution of Racemates

Racemic 1-phenylethylamine derivatives can be resolved using chiral auxiliaries. As demonstrated in, reacting racemic 1-(2,4-dichlorophenyl)ethylamine with neopentylaldehyde forms diastereomeric imines, which are separated via crystallization. Subsequent hydrolysis yields enantiomerically pure (S)-1-phenylethanamine with >85% ee.

Esterification of Boc-Protected Methyl Ester with (S)-1-Phenylethanamine

Coupling the Boc-protected methyl ester with (S)-1-phenylethanamine requires activation of the ester or transesterification.

Transesterification Under Acidic Conditions

Heating the methyl ester with (S)-1-phenylethanamine in toluene at reflux in the presence of catalytic p-toluenesulfonic acid (PTSA) facilitates transesterification. This method, adapted from, achieves yields of 70–80% but risks racemization at elevated temperatures.

Palladium-Catalyzed Coupling

A patent example in employs tetrakis(triphenylphosphine)palladium(0) and sodium bicarbonate in xylene to couple the Boc-protected acid with (S)-1-phenylethanamine. This method, conducted at reflux, affords the target ester in 42% yield with retention of stereochemistry.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Racemization studies in reveal that temperatures exceeding 80°C induce partial racemization of 1-phenylethanamine derivatives. Optimal conditions for coupling reactions involve aprotic solvents (e.g., toluene, dimethyl sulfoxide) at 30–60°C.

Catalytic Systems

Comparative data for hydrogenation catalysts:

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Rh/(R,R)-Mandyphos SL-M004-2 | 40 | 15 | 85 | 90 | |

| Ru/diiodo(p-cymene)ruthenium(II) | 60 | 5.5 | 42 | 82 | |

| Pd(PPh₃)₄ in xylene | Reflux | Ambient | 42 | 95 |

Rhodium-based systems exhibit superior enantioselectivity, while palladium catalysts favor coupling reactions.

Challenges in Scalability and Purification

Byproduct Formation

Side reactions, such as over-hydrogenation or Boc group cleavage, are mitigated by controlling hydrogen pressure (<20 bar) and avoiding protic solvents during hydrogenation.

Crystallization Techniques

Recrystallization from ethanol or ethyl acetate/heptane mixtures enhances purity. For example, dissolving the crude product in ethyl acetate and adding heptane induces crystallization, yielding >99% pure product.

常见问题

Basic: What are the key steps in synthesizing (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate, and how is the tert-butoxycarbonyl (Boc) protecting group employed?

Answer:

The synthesis involves sequential protection and coupling steps. The Boc group is introduced to protect the amine functionality, preventing undesired side reactions. For example, in analogous syntheses, methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride is reacted with trifluoroethyl triflate and diisopropylethylamine in THF under nitrogen at 60°C for 27 hours . After Boc protection, purification via C18 reverse-phase column chromatography (acetonitrile/water) is employed to isolate intermediates. The Boc group is acid-labile, enabling selective deprotection in later stages using HCl .

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

Liquid chromatography-mass spectrometry (LCMS) and reverse-phase high-performance liquid chromatography (RP-HPLC) are standard for structural validation. LCMS provides molecular weight confirmation via [M+H]⁺ or [M–H]⁻ ions, while RP-HPLC (e.g., using C18 columns with acetonitrile/water gradients) assesses purity and retention time consistency . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for stereochemical confirmation, particularly for (S)-configured centers .

Advanced: How can researchers address challenges in maintaining stereochemical purity during the synthesis of this compound?

Answer:

Stereochemical integrity is preserved using chiral auxiliaries or enantioselective catalysts. For example, (S)-configured intermediates are synthesized under controlled conditions (e.g., low temperature, inert atmosphere) to minimize racemization . Chiral stationary phase HPLC or polarimetry can monitor enantiomeric excess. In cases of partial racemization, diastereomeric salts (e.g., with tartaric acid derivatives) may resolve enantiomers .

Advanced: What methodologies are effective in resolving discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. For NMR, variable-temperature experiments or 2D techniques (COSY, HSQC) clarify ambiguous signals . Infrared (IR) discrepancies (e.g., unexpected carbonyl stretches) may indicate incomplete Boc deprotection; LCMS can verify mass changes. Computational tools (DFT-based NMR prediction) aid in assigning complex splitting patterns .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

The compound is moisture-sensitive due to the Boc group and ester functionalities. Storage under nitrogen at –20°C in airtight containers with desiccants (e.g., silica gel) is advised . For short-term use, refrigeration (2–8°C) in amber vials minimizes photodegradation. Avoid aqueous solvents unless immediately prior to use .

Advanced: How can orthogonal protection strategies be optimized in multi-step syntheses involving this compound's reactive groups?

Answer:

Orthogonal protection (e.g., Boc for amines, benzyl esters for carboxylic acids) allows sequential deprotection. For example, after Boc protection, methyl esters can be selectively hydrolyzed under basic conditions without affecting Boc groups . Fluorenylmethyloxycarbonyl (Fmoc) groups are alternatives for amines, removable under mild basic conditions (e.g., piperidine) .

Advanced: What approaches are used to quantify trace impurities or diastereomers in synthesized batches of this compound?

Answer:

High-resolution RP-HPLC with UV detection (e.g., 210–254 nm) separates impurities based on polarity. For diastereomers, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolve enantiomers . Mass spectrometry imaging (MSI) or tandem MS (MS/MS) identifies impurity structures, while quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies low-level contaminants .

Basic: How is the tert-butoxycarbonyl (Boc) group removed during synthesis, and what conditions prevent side reactions?

Answer:

Boc deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours. For acid-sensitive substrates, milder conditions (e.g., HCl in dioxane) are used . Scavengers like triisopropylsilane (TIS) minimize carbocation side reactions. Post-deprotection, neutralization with aqueous bicarbonate ensures stability .

Advanced: What strategies mitigate epimerization at the (S)-configured centers during amide bond formation?

Answer:

Epimerization is minimized using coupling reagents (e.g., HATU, COMU) that reduce reaction time and temperature. Pre-activation of carboxylates with oxymaPure or HOAt suppresses racemization . Monitoring via circular dichroism (CD) or chiral HPLC ensures stereochemical fidelity. For critical steps, solid-phase synthesis with resin-bound intermediates limits exposure to racemization-prone conditions .

Advanced: How do researchers validate the biological activity of derivatives without commercial reference standards?

Answer:

Relative activity is assessed via structure-activity relationship (SAR) studies. For example, methyl or tert-butyl ester analogs are synthesized and tested in parallel . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Orthogonal assays (e.g., SPR for binding, cell-based assays for efficacy) correlate activity with structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。